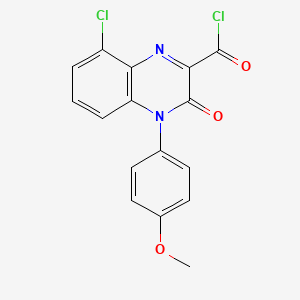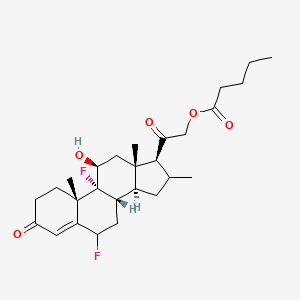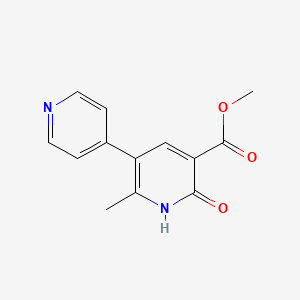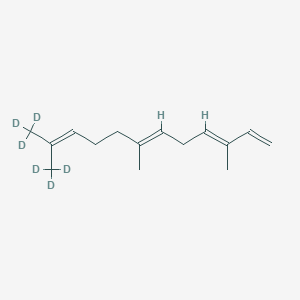
alpha-Farnesene-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Farnesene-d6 is a deuterated form of alpha-Farnesene, a sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have significant biological activities. Alpha-Farnesene is naturally found in the coating of apples and other fruits, contributing to their characteristic aroma. The deuterated form, this compound, is used in scientific research to study the compound’s behavior and interactions in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Farnesene-d6 can be synthesized through the deuteration of alpha-Farnesene. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of alpha-Farnesene using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and advanced purification techniques, such as distillation and chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-Farnesene-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield saturated hydrocarbons. Catalytic hydrogenation using deuterium gas is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule. For example, bromination using bromine or N-bromosuccinimide can produce brominated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Deuterium gas, palladium on carbon catalyst.
Substitution: Bromine, N-bromosuccinimide.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated this compound derivatives.
Scientific Research Applications
Alpha-Farnesene-d6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sesquiterpenes in various chemical reactions.
Biology: Investigated for its role in plant-insect interactions, as it acts as an alarm pheromone in some insects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the production of biofuels and other renewable chemicals.
Mechanism of Action
The mechanism of action of alpha-Farnesene-d6 involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to receptors on the surface of cells, triggering a cascade of signaling events. For example, in plants, it can activate defense mechanisms against herbivores by inducing the production of secondary metabolites. In insects, it acts as an alarm pheromone, causing behavioral changes that help protect the colony.
Comparison with Similar Compounds
Alpha-Farnesene-d6 is similar to other sesquiterpenes, such as beta-Farnesene and nerolidol. it has unique properties that distinguish it from these compounds:
Beta-Farnesene: Another sesquiterpene with a similar structure but differs in the position of double bonds. It is also found in plants and has insect-repellent properties.
Nerolidol: A sesquiterpene alcohol with a different functional group. It is used in the fragrance industry and has potential therapeutic applications.
List of Similar Compounds
- Beta-Farnesene
- Nerolidol
- Farnesol
- Bisabolene
This compound’s unique deuterated structure makes it particularly valuable for research applications, allowing scientists to study its behavior and interactions in greater detail.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
210.39 g/mol |
IUPAC Name |
(3E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+/i2D3,3D3 |
InChI Key |
CXENHBSYCFFKJS-ZWWAVPAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/C/C=C(\C)/C=C)/C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


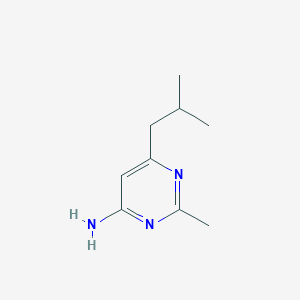
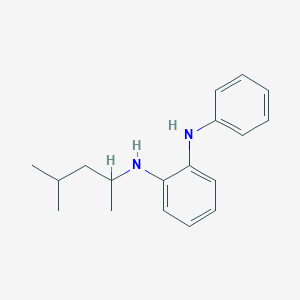
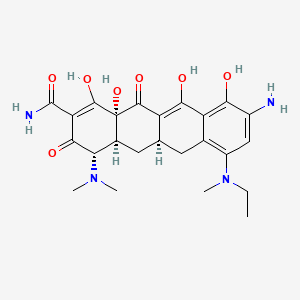
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
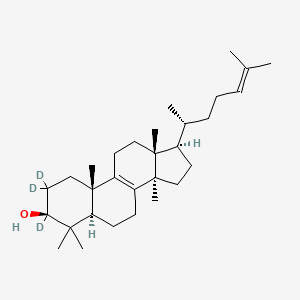

![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)


![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
